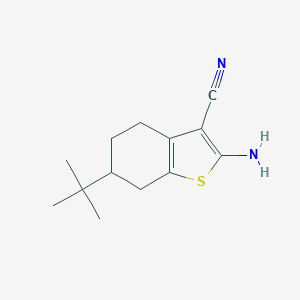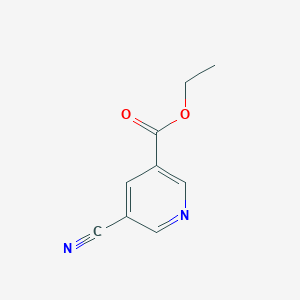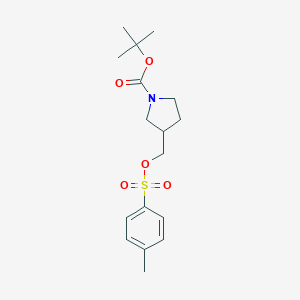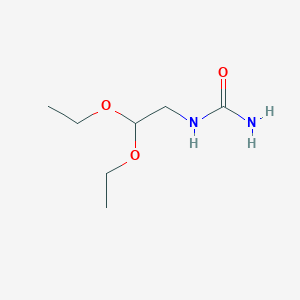
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound with a molecular formula of C8H9NO2S. It is also known as Methoxypyridine and is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is not well understood. However, it is believed that it acts as a nucleophile and reacts with electrophiles to form stable adducts. It is also believed to form coordination complexes with metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- are not well understood. However, it is believed to have antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer and heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- in lab experiments is its unique properties. It is a heterocyclic compound that can be used as a building block in the synthesis of various heterocyclic compounds. It is also a ligand in coordination chemistry and can form coordination complexes with metal ions. One of the limitations of using this compound is that its mechanism of action is not well understood.
Orientations Futures
There are several future directions for the research on 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-. One possible direction is to study its mechanism of action in more detail. Another possible direction is to investigate its potential as an antioxidant. Additionally, it can be used as a starting material in the synthesis of new drugs. Further research can also be done to explore its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound that is widely used in scientific research applications. Its unique properties make it a valuable building block in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry. Its mechanism of action and biochemical and physiological effects are still not well understood. However, further research can be done to explore its potential as an antioxidant and as a starting material in the synthesis of new drugs.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- can be achieved by the reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is widely used in organic synthesis. The reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent leads to the formation of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is widely used in scientific research applications. It is used as a building block in the synthesis of various heterocyclic compounds. It is also used as a ligand in coordination chemistry. Coordination chemistry is a branch of chemistry that deals with the study of metal complexes.
Propriétés
Numéro CAS |
74450-98-9 |
|---|---|
Nom du produit |
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- |
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
1-methyl-2-sulfanylidenepyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-4-2-3-5(6(8)11)7(9)10/h2-4H,1H3,(H,9,10) |
Clé InChI |
MMZRSAPLZXXNLI-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=S)C(=O)O |
SMILES canonique |
CN1C=CC=C(C1=S)C(=O)O |
Autres numéros CAS |
74450-98-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)




